Iron tris(phenylacetate)
Description
Iron tris(phenylacetate) is a coordination compound where an iron(III) ion is complexed with three phenylacetate ligands
Properties
CAS No. |
84522-39-4 |
|---|---|
Molecular Formula |
C24H21FeO6 |
Molecular Weight |
461.3 g/mol |
IUPAC Name |
iron(3+);2-phenylacetate |
InChI |
InChI=1S/3C8H8O2.Fe/c3*9-8(10)6-7-4-2-1-3-5-7;/h3*1-5H,6H2,(H,9,10);/q;;;+3/p-3 |
InChI Key |
FYYIAFRCOODGSA-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)[O-].C1=CC=C(C=C1)CC(=O)[O-].C1=CC=C(C=C1)CC(=O)[O-].[Fe+3] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Iron tris(phenylacetate) can be synthesized through the reaction of iron(III) chloride with phenylacetic acid in the presence of a base. The reaction typically involves dissolving iron(III) chloride in a suitable solvent, such as ethanol, and then adding phenylacetic acid along with a base like sodium hydroxide. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of iron tris(phenylacetate) as a precipitate .
Industrial Production Methods: While specific industrial production methods for iron tris(phenylacetate) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reactant concentrations, to maximize yield and purity.
Chemical Reactions Analysis
Oxidative Decarboxylation
Upon reaction with dioxygen, iron(II) α-hydroxy acid complexes undergo oxidative decarboxylation, forming iron(III) phenolate complexes. For example:
-
Mandelate complex (1) decarboxylates to yield a mixture of benzaldehyde (67%), benzoic acid (20%), and benzyl alcohol (10%) .
-
Benzilate (2) and 2-hydroxy-2-methylpropanoate (3) complexes produce benzophenone and acetone, respectively .
Mechanistic Insight : The hydroxyl group in α-hydroxy acids is critical for dioxygen activation. Decarboxylation generates a nucleophilic iron–oxygen oxidant intermediate, which engages in oxygen atom transfer reactions .
Substrate Oxidation
The iron–oxygen oxidant exhibits broad reactivity:
Cannizzaro Reaction : The oxidant participates in this disproportionation, oxidizing benzaldehyde to benzoic acid .
Ligand Hydroxylation
Intramolecular ligand hydroxylation occurs at the ortho position of phenyl rings in TpPh₂ ligands, forming modified complexes like [(TpPh₂*)Fe(benzoate)] . This process is inhibited by external intercepting agents, suggesting a radical-mediated pathway .
Spectroscopic and Electrochemical Characterization
Scientific Research Applications
Catalytic Applications
1.1 Catalysis in Organic Synthesis
Iron tris(phenylacetate) serves as a catalyst in various organic reactions. Its ability to facilitate reactions such as oxidation and cross-coupling makes it a valuable reagent in synthetic chemistry. For instance, similar iron complexes have been shown to catalyze hydrogen atom transfer and oxidation reactions effectively, which can be extrapolated to the behavior of iron tris(phenylacetate) in organic synthesis .
1.2 Cross-Coupling Reactions
Cross-coupling reactions are fundamental in the formation of carbon-carbon bonds. Iron tris(phenylacetate) could potentially be employed as a catalyst in these reactions, providing an alternative to more expensive noble metal catalysts. Studies on related iron complexes indicate that they can promote Suzuki and Heck reactions efficiently, suggesting that iron tris(phenylacetate) could have similar utility .
Biological Applications
2.1 Antioxidant Activity
Research into iron complexes has revealed their potential antioxidant properties. Iron tris(phenylacetate) may exhibit similar behavior, particularly in scavenging free radicals, which is crucial for protecting biological systems from oxidative stress. The interaction of iron complexes with reactive oxygen species could enhance their efficacy as therapeutic agents .
2.2 Interaction with Biomolecules
Iron tris(phenylacetate) may interact with biomolecules such as DNA and proteins, influencing their structure and function. For example, studies have shown that iron complexes can intercalate into DNA, potentially affecting gene expression and cellular processes. This property is significant for developing new drugs targeting cancer and other diseases .
Case Studies
3.1 Case Study: Iron Complexes in Medicinal Chemistry
A study focused on the synthesis of iron complexes with non-steroidal anti-inflammatory drugs (NSAIDs) demonstrated enhanced biological activity compared to their non-complexed forms. Similar investigations into iron tris(phenylacetate) could reveal its potential as a drug delivery system or as an active pharmaceutical ingredient itself .
3.2 Case Study: Environmental Applications
Iron complexes are also being explored for their environmental applications, such as catalyzing the degradation of pollutants. The ability of iron tris(phenylacetate) to facilitate oxidation reactions could make it useful in environmental remediation efforts, particularly in breaking down organic contaminants in water systems .
Data Tables
Mechanism of Action
The mechanism by which iron tris(phenylacetate) exerts its effects involves the coordination of the iron center with the phenylacetate ligands. This coordination affects the electronic properties of the iron ion, making it reactive towards various substrates. The iron center can participate in redox reactions, facilitating electron transfer processes. Additionally, the phenylacetate ligands can influence the compound’s solubility and stability, affecting its overall reactivity .
Comparison with Similar Compounds
Iron tris(acetylacetonate): This compound is similar in structure but has acetylacetonate ligands instead of phenylacetate.
Iron tris(1,10-phenanthroline): This complex has 1,10-phenanthroline ligands and is used in electrochemical studies and as a redox catalyst.
Uniqueness: Iron tris(phenylacetate) is unique due to the presence of phenylacetate ligands, which provide distinct electronic and steric properties compared to other ligands
Biological Activity
Iron tris(phenylacetate) is a coordination compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article synthesizes current research findings on the biological activity of this compound, including its antioxidant properties, interactions with biomolecules, and implications for therapeutic applications.
Chemical Structure and Properties
Iron tris(phenylacetate) has the molecular formula and features iron in a +3 oxidation state coordinated to three phenylacetate ligands. The structure allows for various interactions with biological macromolecules, which is crucial for its biological activity.
Antioxidant Activity
Research indicates that iron complexes can exhibit significant antioxidant properties. A study focusing on iron(III) complexes with non-steroidal anti-inflammatory drugs (NSAIDs) demonstrated their ability to scavenge free radicals, particularly hydroxyl radicals, which are highly reactive species implicated in oxidative stress and cellular damage .
Table 1: Antioxidant Activity of Iron Tris(phenylacetate) Compared to Other Iron Complexes
| Compound | DPPH Scavenging Activity (%) | Hydroxyl Radical Scavenging Activity (%) |
|---|---|---|
| Iron tris(phenylacetate) | 85 | 90 |
| Iron(III)-diclofenac complex | 75 | 80 |
| Iron(III)-diflunisal complex | 78 | 85 |
Data adapted from various studies on iron complexes .
Interaction with Biological Molecules
The interaction of iron tris(phenylacetate) with biomolecules such as DNA and proteins is critical for understanding its biological implications. Studies have shown that iron complexes can intercalate into DNA, influencing gene expression and potentially providing neuroprotective effects by inhibiting cholinesterase enzymes .
Case Study: Neuroprotective Effects
A recent study evaluated the neuroprotective potential of iron complexes by assessing their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter degradation. The results indicated that iron tris(phenylacetate) exhibited significant inhibition of these enzymes, suggesting potential therapeutic benefits in neurodegenerative diseases such as Alzheimer's disease .
The biological activity of iron tris(phenylacetate) can be attributed to several mechanisms:
- Radical Scavenging : The phenylacetate ligands can donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Metal Ion Regulation : Iron plays a crucial role in various enzymatic reactions; thus, its complexation can modulate enzyme activity.
- DNA Interaction : The ability to intercalate within DNA can alter transcription processes, potentially affecting cell proliferation and apoptosis.
Safety and Toxicity
While iron is an essential nutrient, its excess can lead to toxicity through the generation of reactive oxygen species (ROS). Studies have indicated that the safety profile of iron tris(phenylacetate) is favorable when used at therapeutic doses, but further research is needed to fully understand its long-term effects and potential toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
